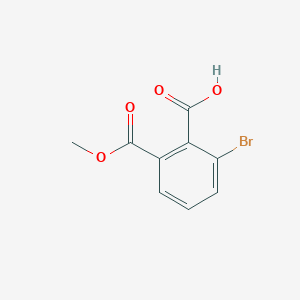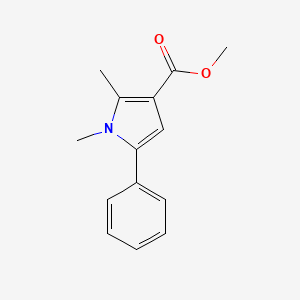![molecular formula C8H17ClN2O3 B3012048 Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride CAS No. 2567502-95-6](/img/structure/B3012048.png)
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is a psychoactive substance that has been reported to cause euphoria, stimulation, and increased sociability. MDPV has become popular as a recreational drug and has been associated with a number of adverse effects, including addiction, psychosis, and death.
Applications De Recherche Scientifique
Impurity Identification in Drug Synthesis
Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride has been identified as an impurity in certain drug syntheses. In a study by Toske et al. (2017), a trace processing impurity in methamphetamine was identified as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride. This impurity was produced during the synthesis of 1-phenyl-2-propanone from phenylacetic acid and lead (II) acetate, highlighting the compound's relevance in forensic and quality control aspects of pharmaceutical manufacturing (Toske et al., 2017).
Photocatalytic Degradation Studies
The compound has been implicated in studies involving photocatalytic degradation. Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol using titanium dioxide as a photocatalyst, where 2-(Methylamino)-1-(4-hydroxyl-3-methylphenyl)ethanol, a structurally similar compound, was identified as an intermediate. This application is significant in environmental chemistry, particularly in the degradation of pharmaceutical agents in water sources (Sakkas et al., 2007).
Synthesis of Medical Compounds
The compound plays a role in the synthesis of medically relevant substances. Bi (1996) documented the synthesis of oxybutynin hydrochloride, an antispasmodic and anticholinergic drug, through processes involving similar chemical structures. Such studies are crucial for the development and optimization of synthesis routes for pharmaceuticals (Bi, 1996).
Drug Metabolism Research
Investigations into the metabolism of certain drugs have also utilized this compound or its derivatives. For example, Crayford and Hutson (1972) explored the metabolism of the herbicide 2-chloro-4-(ethylamino)-6-(1-cyano-1-methylethylamino)-S-triazine in rats, involving processes that are chemically analogous to those involving methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride. Such studies are essential for understanding the biotransformation and safety profiles of various substances (Crayford & Hutson, 1972).
Propriétés
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;/h9H,3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMXJKSVCXXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)


carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)


![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)